An In-Depth Technical Guide to the Chemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Chemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of the chemical properties of 1-cyano-1,2,3,4-tetrahydroisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and potential applications, providing expert insights and detailed protocols to support your research and development endeavors.
Core Chemical Characteristics
1-Cyano-1,2,3,4-tetrahydroisoquinoline, often abbreviated as THIQ-CN, is a derivative of tetrahydroisoquinoline, a structural motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] The introduction of a cyano group at the C1 position significantly influences its chemical behavior and synthetic utility.
Table 1: Physicochemical Properties of 1-Cyano-1,2,3,4-tetrahydroisoquinoline and Related Compounds
| Property | 1-Cyano-1,2,3,4-tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | 7-Cyano-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₁₀H₁₀N₂ | C₉H₁₁N | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol | 133.19 g/mol [4] | 158.20 g/mol [5][6] |
| Appearance | Typically a solid[6] | Clear yellow to brown liquid[7] | Solid |
| Boiling Point | Not readily available | 232-233 °C[7] | Not readily available |
| Melting Point | Not readily available | -30 °C[7] | Not readily available |
| Solubility | Soluble in organic solvents | Soluble in water (20g/L at 20°C)[7] | Not readily available |
Synthesis and Methodologies
The construction of the 1-cyano-1,2,3,4-tetrahydroisoquinoline core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Strecker Reaction: A Cornerstone Synthesis
A concise and effective method for preparing α-cyano tetrahydroisoquinolines, including those with a quaternary center at the C1 position, is the Strecker reaction.[1][2] This reaction typically involves the treatment of a 3,4-dihydroisoquinolin-2-ium salt with a cyanide source, such as trimethylsilyl cyanide (TMSCN).[1][2]
Experimental Protocol: Strecker Synthesis of a 1-Substituted-1-cyano-1,2,3,4-tetrahydroisoquinoline [1][2]
This protocol is a generalized procedure based on reported syntheses and should be adapted for specific substrates.
Materials:
-
1-Substituted 3,4-dihydroisoquinolin-2-ium salt (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (2.0 equiv)[1]
-
Potassium fluoride (KF) (2.0 equiv) as an additive[1]
-
Sodium carbonate (Na₂CO₃) (0.5 equiv) as a base[1]
-
1,2-Dichloroethane (ClCH₂CH₂Cl) as solvent[1]
Procedure:
-
To a solution of the 1-substituted 3,4-dihydroisoquinolin-2-ium salt in 1,2-dichloroethane, add Na₂CO₃ and KF.
-
Add TMSCN to the mixture.
-
Stir the reaction at 30 °C for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
TMSCN as Cyanide Source: TMSCN is a less hazardous alternative to other cyanide sources and is highly effective in this transformation.[1]
-
KF as Additive: The addition of a fluoride source like KF has been shown to significantly improve the reaction's efficiency and yield.[1]
-
Na₂CO₃ as Base: A mild base is used to facilitate the reaction without promoting unwanted side reactions.[1]
Caption: Workflow for the Strecker Synthesis of 1-Cyano-THIQ.
Photoredox-Mediated Cyanation
Recent advancements have led to the development of photoredox-catalyzed methods for the direct α-cyanation of tetrahydroisoquinolines.[8][9] These methods offer a greener alternative, often utilizing air as the oxidant and proceeding under mild, ambient conditions.[8][9]
Chemical Reactivity and Synthetic Utility
The 1-cyano-1,2,3,4-tetrahydroisoquinoline scaffold is a versatile intermediate for further chemical modifications.
Transformations of the Cyano Group
The nitrile functionality at the C1 position is a gateway to a variety of other functional groups:
-
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide. For instance, hydrolysis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile under alkaline conditions has been reported, although in some cases, this can lead to isomerization.[1]
-
Reduction: Reduction of the nitrile yields a primary amine, providing a route to 1-aminomethyl-tetrahydroisoquinoline derivatives.
-
Nucleophilic Addition: The cyano group can undergo nucleophilic addition to form various heterocyclic systems.
N-Acylation
The secondary amine of the tetrahydroisoquinoline ring can be readily acylated. N-acyl-1-cyano-THIQs are valuable intermediates as the 1-cyano amide moiety can be easily hydrolyzed to afford α-amido amides, α-amido acids, and other derivatives.[9]
Caption: Reactivity map of 1-Cyano-1,2,3,4-tetrahydroisoquinoline.
Applications in Drug Discovery and Development
The tetrahydroisoquinoline skeleton is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[1][2][3] These include anti-tumor, anti-inflammatory, anti-convulsant, and anti-epileptic properties.[1][2]
Anticancer Agents
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1, proteins that play a crucial role in cancer cell survival by preventing apoptosis.[10] These compounds have shown anti-proliferative activities against cancer cells.[10]
Neuroprotective Agents
The tetrahydroisoquinoline core is found in molecules with potential applications in treating neurodegenerative disorders. For example, certain derivatives are being investigated for their acetylcholinesterase inhibitory activity for the potential treatment of Alzheimer's disease.[11]
Antimicrobial and Antimalarial Agents
Substituted tetrahydroisoquinolines have also exhibited promising activity against various pathogens. For instance, 5,8-disubstituted THIQ analogs have been evaluated for their anti-mycobacterial properties.[3] Additionally, 1-aryl-6-hydroxy-THIQ analogs have shown potent antimalarial activity.[3]
Spectroscopic Characterization
The structural elucidation of 1-cyano-1,2,3,4-tetrahydroisoquinoline and its derivatives relies on standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for a Generic 1-Cyano-1,2,3,4-tetrahydroisoquinoline
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons, a singlet for the C1-H (if present), and multiplets for the methylene protons of the tetrahydroisoquinoline ring. |
| ¹³C NMR | Aromatic carbons, a signal for the cyano carbon (around 115-120 ppm), a signal for the C1 carbon, and signals for the aliphatic carbons of the ring. |
| IR | A characteristic C≡N stretching vibration around 2220-2260 cm⁻¹, N-H stretching (if unsubstituted), C-H stretching, and aromatic C=C stretching bands. |
| Mass Spec | A molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Note: Specific chemical shifts and coupling constants will vary depending on the substitution pattern and the solvent used. For reference, the ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline is available for comparison.[12]
Conclusion
1-Cyano-1,2,3,4-tetrahydroisoquinoline is a molecule of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with the biological importance of the tetrahydroisoquinoline scaffold, makes it a valuable building block for the discovery of new therapeutic agents. This guide has provided a foundational understanding of its chemical properties, synthesis, and applications, intended to empower researchers in their scientific pursuits.
References
-
Yuan, Z.-Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry, 47(31), 15847-15851. Available from: [Link]
-
Ji, Y., et al. (2022). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 12(1), 1-5. Available from: [Link]
-
Yuan, Z.-Y., et al. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry. DOI:10.1039/D3NJ02600K. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Available from: [Link]
-
PubChem. (n.d.). 7-Cyano-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]
-
Ji, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available from: [Link]
-
HETEROCYCLES. (1998). 1,2,3,4-TETRAHYDROQUINOLINES. 47(2). Available from: [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. Available from: [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Available from: [Link]
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 7-Cyano-1,2,3,4-tetrahydroisoquinoline | C10H10N2 | CID 10176243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-cyano-1,2,3,4-tetrahydroisoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 8. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
